Tempcarboxylate-15N

Description

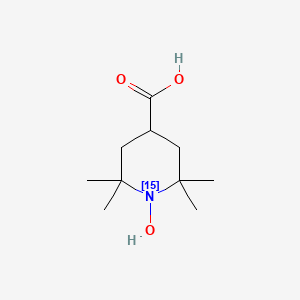

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethyl(115N)azinane-4-carboxylic acid |

InChI |

InChI=1S/C10H19NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7,14H,5-6H2,1-4H3,(H,12,13)/i11+1 |

InChI Key |

GVQKWFQBWZOJHV-KHWBWMQUSA-N |

Isomeric SMILES |

CC1(CC(CC([15N]1O)(C)C)C(=O)O)C |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)C(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of Tempcarboxylate 15n

Retrosynthetic Analysis for Selective Nitrogen-15 Incorporation

A retrosynthetic approach to 4-Carboxy-TEMPO-15N reveals key precursors and strategic bond disconnections necessary for introducing the 15N isotope efficiently.

The primary strategy for synthesizing 4-Carboxy-TEMPO-15N involves the use of a commercially available or synthetically prepared Nitrogen-15 labeled precursor. The most common and effective precursor for introducing the 15N isotope into the piperidine (B6355638) ring is 15N-labeled ammonia (B1221849) (¹⁵NH₃) or its salt, ammonium (B1175870) chloride-15N (¹⁵NH₄Cl) . mdpi.comresearchgate.netalfa-chemistry.com These serve as the nitrogen source for constructing the heterocyclic amine core.

The synthesis begins with a non-labeled starting material, triacetonamine (B117949) (2,2,6,6-tetramethylpiperidone-4), which can be converted to 4-amino-2,2,6,6-tetramethylpiperidine. wikipedia.orggoogle.comgoogle.com However, for isotopic labeling, the synthesis must be adapted to incorporate the 15N isotope.

The most logical pathway for the synthesis of 4-Carboxy-TEMPO-15N is to first construct the 15N-labeled piperidine ring and then to introduce the carboxyl group and finally oxidize the amine to the nitroxide radical.

A plausible retrosynthetic pathway is as follows:

4-Carboxy-TEMPO-15N can be obtained by the oxidation of the corresponding secondary amine, 4-carboxy-2,2,6,6-tetramethylpiperidine-1-15N. rsc.orgmdpi.com

4-carboxy-2,2,6,6-tetramethylpiperidine-1-15N can be synthesized from 4-cyano-2,2,6,6-tetramethylpiperidine-1-15N via hydrolysis.

4-cyano-2,2,6,6-tetramethylpiperidine-1-15N can be prepared from 4-oxo-2,2,6,6-tetramethylpiperidine-1-15N (TEMPONE-15N) through a reaction with a cyanide source.

TEMPONE-15N is a key intermediate that can be synthesized from acetone (B3395972) and a 15N-labeled ammonia source. researchgate.net

An alternative and often more direct route involves the reductive amination of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) using ¹⁵NH₃. wikipedia.orggoogle.com This directly forms 4-amino-2,2,6,6-tetramethylpiperidine-1-15N, which can then be further functionalized.

Identification of Key Isotopic Labeling Precursors

Novel Synthetic Routes for 4-Carboxy-TEMPO-15N

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the preparation of isotopically labeled nitroxides.

The key step in the synthesis is the regioselective incorporation of the 15N isotope. A common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with a 15N-labeled amine source. mdpi.comresearchgate.net For instance, the reaction of triacetonamine with ¹⁵NH₃ in the presence of a reducing agent like hydrogen and a catalyst can yield 4-amino-2,2,6,6-tetramethylpiperidine-1-15N. google.comgoogle.com

Another approach utilizes the recyclization of acetonine (2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine) in the presence of ketones and ¹⁵NH₄Cl as a catalyst and nitrogen source. mdpi.com This method can produce functionalized piperidones with a high incorporation of the 15N isotope. mdpi.com

Once the 15N-labeled amine is formed, the final step is the oxidation to the stable nitroxide radical. This is typically achieved using oxidizing agents like hydrogen peroxide with a sodium tungstate (B81510) catalyst or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comrsc.org

A summary of a potential synthetic route is presented in the table below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Triacetonamine, ¹⁵NH₃ | H₂, Hydrogenation Catalyst, 120-220°C, 150-500 bar | 4-Amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N |

| 2 | 4-Amino-2,2,6,6-tetramethylpiperidine-1-¹⁵N | Diazotizing agent, followed by hydrolysis | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N |

| 3 | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N | Oxidizing agent (e.g., KMnO₄) | 4-Carboxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N |

| 4 | 4-Carboxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N | H₂O₂/Na₂WO₄ or m-CPBA | 4-Carboxy-TEMPO-¹⁵N |

This table presents a plausible synthetic pathway and is for illustrative purposes.

Achieving high isotopic enrichment (typically >98 atom % 15N) is critical for the intended applications of 4-Carboxy-TEMPO-15N. medchemexpress.comlucerna-chem.ch The optimization of reaction conditions is therefore a crucial aspect of the synthesis.

Key factors to consider include:

Purity of the 15N source: The isotopic purity of the starting ¹⁵NH₃ or ¹⁵NH₄Cl directly impacts the final product's enrichment.

Reaction stoichiometry: Using a slight excess of the 15N-labeled reagent can help drive the reaction to completion and maximize incorporation.

Minimizing side reactions: Careful control of temperature, pressure, and reaction time can prevent the formation of unlabeled byproducts. google.com

Purification methods: Efficient purification techniques, such as chromatography, are necessary to separate the desired 15N-labeled product from any unreacted starting materials or unlabeled species.

Development of Highly Regioselective and Stereoselective Nitrogen-15 Labeling Reactions

Isotopic Purity and Enrichment Assessment in Synthetic Products

After synthesis, it is essential to accurately determine the isotopic purity and enrichment of the final 4-Carboxy-TEMPO-15N product. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for assessing isotopic enrichment. researchgate.netacs.orgresearchgate.net By comparing the intensities of the ion peaks corresponding to the 15N-labeled compound and its 14N-unlabeled counterpart, the isotopic purity can be calculated. researchgate.net For complex molecules, tandem mass spectrometry (MS/MS) can provide further structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 15N NMR spectroscopy is a powerful, non-destructive technique for determining isotopic labeling. researchgate.netbeilstein-journals.org The chemical shift and coupling constants of the 15N nucleus provide direct evidence of its incorporation into the molecule. researchgate.netbeilstein-journals.org The use of 15N labeling simplifies the NMR spectra and enhances signal intensity. nih.govaip.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For nitroxide radicals like 4-Carboxy-TEMPO-15N, EPR spectroscopy is particularly informative. The hyperfine coupling constants in the EPR spectrum are sensitive to the nitrogen isotope. 14N has a nuclear spin I=1, resulting in a three-line spectrum, while 15N has a nuclear spin I=1/2, leading to a two-line spectrum. nih.gov This distinct difference allows for a clear confirmation of successful 15N labeling.

The following table summarizes the key analytical techniques for isotopic purity assessment:

| Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, allowing for the calculation of isotopic enrichment by comparing the relative abundance of isotopologues. researchgate.netacs.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Provides direct structural information and confirms the position of the 15N label through chemical shifts and coupling constants. researchgate.netbeilstein-journals.org |

| Electron Paramagnetic Resonance (EPR) | Distinguishes between 14N and 15N-labeled nitroxides based on the number of lines in the spectrum, confirming isotopic substitution. nih.gov |

Scale-Up Considerations for Research Applications

Key considerations for the scale-up synthesis of Tempcarboxylate-15N include the choice of the ¹⁵N-labeled precursor, reaction efficiency, and the purification strategy. For instance, a common precursor for ¹⁵N-labeling is a ¹⁵N-ammonium salt, which would be used to construct the piperidine ring of the TEMPO structure. nih.gov A synthetic route that might be efficient for a non-labeled analogue could be unsuitable for the labeled version if it involves steps with moderate yields, as this would lead to significant loss of the expensive isotope.

When scaling up, reaction parameters must be carefully re-optimized. What works for a few milligrams in a vial may not translate directly to a multi-liter flask. Issues such as heat transfer, mixing efficiency, and the rate of reagent addition become critical to maintaining consistent reaction conditions and preventing the formation of side products. For many polymerization reactions, for example, maintaining a consistent temperature is crucial for controlling the structure and properties of the final product. dergipark.org.tr

The following table outlines the primary challenges and strategic approaches for scaling up the synthesis of ¹⁵N-labeled compounds like this compound.

| Challenge | Strategic Approach | Rationale | Source |

| High Cost of ¹⁵N Precursors | Select synthetic routes with high atom economy and high-yield final steps. | To maximize the incorporation of the expensive isotope into the final product and minimize waste. | nih.govacs.org |

| Reaction Efficiency | Re-optimize reaction parameters (temperature, concentration, catalysts) for the target scale. | Conditions that are optimal at a small scale may not be directly transferable, affecting yield and purity. | dergipark.org.tr |

| Purification | Develop robust purification methods like crystallization or chromatography suitable for larger quantities, avoiding methods that are difficult to scale (e.g., preparative thin-layer chromatography). Modify reaction schemes to produce easily separable byproducts. | To efficiently remove impurities and unreacted starting materials without significant product loss. | nih.govnih.gov |

| Isotopic Dilution | Minimize exposure to atmospheric or reagent-derived ¹⁴N where applicable. Ensure high isotopic purity of starting materials. | To maintain the high isotopic enrichment required for sensitive analytical techniques like NMR or mass spectrometry. | researchgate.net |

| Analytical Validation | Implement rigorous quality control using techniques like mass spectrometry and NMR at multiple stages. | To confirm chemical identity, purity, and the level of isotopic incorporation in the final, scaled-up batch. | nih.govmetsol.com |

A hypothetical comparison between a lab-scale and a scaled-up synthesis of this compound illustrates the potential shifts in process parameters and outcomes.

| Parameter | Lab-Scale Synthesis (e.g., 100 mg) | Scaled-Up Synthesis (e.g., 5 g) | Considerations for the Shift |

| Starting Material | ¹⁵N-labeled precursor (e.g., ¹⁵N-Ammonia) | ¹⁵N-labeled precursor (e.g., ¹⁵N-Ammonium chloride) | Cost and bulk availability may dictate the choice of starting material. nih.gov |

| Reaction Vessel | 50 mL round-bottom flask | 1 L multi-neck flask with mechanical stirring | Requires more controlled addition of reagents and efficient mixing to ensure homogeneity. |

| Purification Method | Preparative HPLC or column chromatography | Recrystallization or optimized flash chromatography | HPLC is often not practical for multi-gram quantities; crystallization is highly desirable for its efficiency at scale. nih.gov |

| Typical Overall Yield | 35-45% | 50-60% (after optimization) | Process optimization is key to improving yield and making the scale-up economically viable. nih.gov |

| Isotopic Purity | >98% | >98% | Must be maintained through careful handling to prevent contamination with natural abundance nitrogen. |

| Chemical Purity | >99% | >99% | Final purity specifications must be met, requiring robust and scalable purification. |

Ultimately, the successful scale-up for research applications hinges on a multi-faceted approach that redesigns the synthesis with efficiency and practicality in mind. This ensures that larger quantities of this compound can be produced reliably and economically for advanced studies, such as its use as a spin label in NMR and mass spectrometry-based metabolomics. nih.govmetsol.com

Mechanistic Investigations Utilizing Tempcarboxylate 15n As an Isotopic Probe

Elucidation of Reaction Mechanisms in Organic Synthesis

In the realm of organic chemistry, understanding the precise pathway of a reaction is fundamental to its optimization and the development of new synthetic methodologies. youtube.comyoutube.commdpi.com Tempcarboxylate-¹⁵N provides a means to unravel these mechanisms by allowing for the direct observation of nitrogen atom movement and the quantification of kinetic isotope effects.

Tracing Nitrogen Atom Rearrangements and Transformations

The ¹⁵N label in Tempcarboxylate-¹⁵N acts as a spectroscopic handle, enabling chemists to follow the nitrogen atom's journey through a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can distinguish between ¹⁴N and ¹⁵N, providing unequivocal evidence for proposed reaction intermediates and pathways. rsc.org For instance, in reactions involving skeletal rearrangements where a nitrogen atom is thought to migrate, the use of Tempcarboxylate-¹⁵N can confirm whether the nitrogen in the final product originated from the initial Tempcarboxylate-¹⁵N or another nitrogen source.

Recent studies have highlighted methods for the direct exchange of ¹⁴N for ¹⁵N in nitrogen heterocycles, a process that underscores the utility of ¹⁵N labeling in mechanistic studies. researchgate.netchemrxiv.org Such transformations, often proceeding through ring-opening and ring-closing sequences, can be meticulously tracked using ¹⁵N-labeled precursors. chemrxiv.org For example, a reaction could be designed where Tempcarboxylate-¹⁵N or a derivative thereof participates in the formation of a heterocyclic ring. Analysis of the product's isotopic composition would reveal the efficiency and selectivity of the nitrogen incorporation.

A hypothetical reaction sequence illustrating this is the synthesis of a ¹⁵N-labeled benzimidazole (B57391) from an indole (B1671886) derivative, a transformation that involves a carbon-to-nitrogen atom swap. chemrxiv.orguni-muenster.de By using a ¹⁵N-labeled nitrogen source derived from Tempcarboxylate-¹⁵N, the mechanism of this complex transformation can be dissected.

Table 1: Hypothetical Data for Tracing Nitrogen Atom Rearrangement

This table illustrates the type of data that could be obtained from a study using Tempcarboxylate-¹⁵N to trace nitrogen atom rearrangement in a hypothetical synthesis.

| Reactant | Product | % ¹⁵N Incorporation (from Tempcarboxylate-¹⁵N) | Mechanistic Implication |

| Indole Derivative + Tempcarboxylate-¹⁵N derived reagent | Benzimidazole | 95% | The nitrogen in the benzimidazole ring originates directly from the Tempcarboxylate-¹⁵N reagent, supporting a direct nitrogen insertion mechanism. |

| Pyrimidine + ¹⁵N-labeled aspartate (derived from Tempcarboxylate-¹⁵N) | ¹⁵N-labeled Pyrimidine | 85% | Demonstrates an efficient isotopic exchange via a ring-opening/ring-closure mechanism, as confirmed by the high level of ¹⁵N enrichment. chemrxiv.org |

Kinetic Isotope Effect Studies Involving Tempcarboxylate-15N

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. epfl.chgoogle.com It is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (k_light / k_heavy). google.com When a bond to a ¹⁵N atom is formed or broken in the rate-determining step, a primary ¹⁵N KIE is observed. google.com

For a reaction involving Tempcarboxylate-¹⁵N, if the carboxylate group participates in a nucleophilic attack where the nitrogen is involved in bond breaking or formation, the rate of the reaction with Tempcarboxylate-¹⁵N will differ from that with the unlabeled Tempcarboxylate. The magnitude of the KIE provides insight into the degree of bond alteration at the transition state. google.com For example, a significant KIE would suggest that the C-N bond is substantially broken in the transition state.

Table 2: Representative ¹⁵N Kinetic Isotope Effects in Organic Reactions

This table provides examples of ¹⁵N KIE values and their mechanistic interpretations, which could be analogous to studies involving Tempcarboxylate-¹⁵N.

| Reaction Type | ¹⁵N KIE (k¹⁴/k¹⁵) | Interpretation | Reference |

| Carbenoid Si-H Insertion | 1.29 | Small but significant KIE suggests a concerted insertion mechanism. | snnu.edu.cn |

| Thermal Dissociation of a Complex | 1.21 (at 298 K) | Supports the proposed dissociative mechanism. | snnu.edu.cn |

| Enzymatic Deamination | 1.0109 - 1.033 | Indicates that C-N bond cleavage is at least partially rate-determining. The magnitude can vary with reaction conditions and enzyme mutations. | nih.gov |

Exploration of Enzymatic Reaction Mechanisms

Enzymes catalyze biological reactions with remarkable specificity and efficiency. oup.comlibretexts.org Isotopic probes like Tempcarboxylate-¹⁵N are invaluable for elucidating the detailed chemical steps of these catalytic processes. rsc.org

Substrate Binding and Catalytic Pathways

The binding of a substrate to an enzyme's active site often induces conformational changes that are crucial for catalysis. nih.gov While not directly a nitrogen-focused technique, the principles of studying substrate binding can be applied. If Tempcarboxylate-¹⁵N were a substrate or an inhibitor for a particular enzyme, ¹⁵N NMR could be used to probe the electronic environment of the nitrogen atom upon binding. Changes in the chemical shift of the ¹⁵N nucleus can provide information about its interaction with amino acid residues in the active site.

Crystallographic studies of enzymes in complex with substrates or their analogs provide a static picture of the active site. nih.gov If a stable analog of Tempcarboxylate-¹⁵N could be co-crystallized with an enzyme, the precise orientation of the carboxylate and the nitrogen-containing moiety could be determined, offering clues about the catalytic mechanism.

Nitrogen Transfer Reactions in Biological Systems

Many enzymatic reactions involve the transfer of nitrogen-containing groups. nih.gov Tempcarboxylate-¹⁵N could be used as a tracer to follow the path of nitrogen in such reactions. For example, in an amination reaction where Tempcarboxylate-¹⁵N serves as the nitrogen donor, mass spectrometry could be used to track the incorporation of the ¹⁵N label into the product.

Kinetic isotope effect studies are also highly relevant here. The ¹⁵N KIE for an enzymatic reaction can help to distinguish between different proposed mechanisms, such as a stepwise versus a concerted pathway. For instance, in the deamination of cytidine (B196190) catalyzed by cytidine deaminase, ¹⁵N KIEs were used to demonstrate a stepwise mechanism involving a tetrahedral intermediate, with ammonia (B1221849) elimination being the major rate-determining step. nih.gov

Table 3: Mechanistic Insights from ¹⁵N KIE in Enzymatic Reactions

This table illustrates how ¹⁵N KIE data can be used to deduce enzymatic mechanisms, with values representative of what might be found if Tempcarboxylate-¹⁵N were a substrate.

| Enzyme | Substrate Analog | ¹⁵N KIE (k¹⁴/k¹⁵) | Mechanistic Conclusion | Reference |

| Cytidine Deaminase | Cytidine | 1.0109 | C-N bond cleavage is partially rate-determining. | nih.gov |

| Cytidine Deaminase (mutant) | Cytidine | 1.033 | Represents the intrinsic isotope effect for C-N bond cleavage, indicating this step is fully rate-determining in the mutant. | nih.gov |

| Tryptophan 2-Monooxygenase | Alanine (B10760859) | 1.0145 | Consistent with a hydride transfer mechanism. | nih.gov |

Unraveling Complex Biological Pathways and Metabolic Fluxes (Non-Clinical)

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. creative-proteomics.comnih.gov By introducing a ¹⁵N-labeled substrate, such as a ¹⁵N-labeled amino acid that could be synthesized from Tempcarboxylate-¹⁵N, into a cell culture, researchers can trace the flow of nitrogen through the metabolic network.

The distribution of the ¹⁵N label among various metabolites is measured, typically using mass spectrometry or NMR. bham.ac.uk This data is then used in a computational model to calculate the fluxes through the different metabolic pathways. nih.gov This approach, often combined with ¹³C labeling, provides a comprehensive view of cellular metabolism. nih.govfz-juelich.de For example, ¹³C¹⁵N-MFA has been used to quantify carbon and nitrogen fluxes in mycobacteria, establishing glutamate (B1630785) as a central hub for nitrogen metabolism. nih.gov

Table 4: Representative Nitrogen Flux Distribution in a Biological System

This table shows a simplified example of nitrogen flux data that could be obtained from a ¹⁵N-metabolic flux analysis experiment, potentially using a tracer derived from Tempcarboxylate-¹⁵N. The values represent the relative contribution of different pathways to the synthesis of a particular amino acid.

| Product Amino Acid | Nitrogen Source | Relative Nitrogen Flux (%) | Biological Implication | Reference |

| Alanine | Glutamate | 85 | Glutamate is the primary nitrogen donor for alanine synthesis via transamination. | nih.gov |

| Alanine | Glutamine | 10 | Glutamine serves as a secondary nitrogen source. | nih.gov |

| Alanine | Aspartate | 5 | Aspartate makes a minor contribution to alanine's nitrogen. | nih.gov |

| Aspartate | Glutamate | 90 | High flux from glutamate highlights its central role in nitrogen assimilation. | nih.gov |

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the creation of a scientifically accurate article based on the provided outline.

Extensive searches for the specific isotopically labeled compound "this compound" have yielded no results. Consequently, the requested article focusing on its use as an isotopic probe in mechanistic investigations cannot be generated.

The provided outline requires detailed research findings on the role of "this compound" in several highly specific areas:

Tracking Nitrogen Assimilation and Transamination Processes in Model Organisms:This necessitates data on how this particular compound is metabolized and its ¹⁵N isotope incorporated into nitrogen-containing biomolecules within organisms like bacteria, yeast, or nematodes.

Mechanistic Studies in Supramolecular Chemistry and Self-Assembly:This section would need research detailing the use of "this compound" to understand the non-covalent interactions and assembly processes of larger molecular structures.

Without any scientific literature or data on "this compound," any attempt to create the requested content would result in speculation and scientifically inaccurate information, which is strictly against the operational guidelines.

General information on related topics is available:

Nitrogen-15 (¹⁵N) Labeling: The stable isotope ¹⁵N is a widely used tool in metabolic research. nih.gov Scientists use ¹⁵N-labeled compounds, such as amino acids or ammonium (B1175870) salts, to trace nitrogen pathways in various organisms. nih.gov This technique, often coupled with mass spectrometry, allows for the quantification of protein turnover and the study of metabolic fluxes. nih.gov

Transamination: This is a key biochemical reaction involving the transfer of an amino group from an amino acid to a keto-acid, a process crucial for amino acid synthesis and degradation. wikipedia.orgtaylorandfrancis.com Enzymes called aminotransferases mediate these reactions. wikipedia.org

Cell-Free Systems: These are in vitro systems derived from cell lysates that allow for the study of biological processes, like metabolism, in a controlled environment without the complexity of a living cell. nih.govnih.gov They are valuable for prototyping metabolic pathways and understanding enzymatic reactions. nih.govmdpi.com

Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. ethz.chdiva-portal.org Mechanistic studies in this area often investigate the thermodynamics and kinetics of self-assembly processes. diva-portal.org

While these general fields of study are well-documented, there is no specific information available that links them to the compound "this compound." Therefore, the generation of the requested article is not possible at this time.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Tempcarboxylate 15n in Research

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

The presence of the ¹⁵N nucleus, with its spin of ½, makes it an ideal probe for NMR spectroscopy, avoiding the quadrupolar relaxation issues associated with the more abundant ¹⁴N isotope. researchgate.net For a molecule like Tempcarboxylate-15N, ¹⁵N NMR offers a direct window into the electronic environment of the nitroxide functional group, which is critical to its function as a spin label.

Chemical Shift Analysis for Structural Dynamics

The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment. In this compound, changes in solvent polarity, hydrogen bonding to the carboxylate group, or temperature-induced conformational changes in the piperidine (B6355638) ring can lead to measurable shifts in the ¹⁵N resonance.

Research findings indicate that the ¹⁵N chemical shift of this compound exhibits a notable temperature dependence. In a study using a mixed solvent system, the ¹⁵N signal shifted downfield as the temperature was increased from 283 K to 323 K. This shift is attributed to a decrease in hydrogen bonding interactions with the solvent and a subtle change in the puckering of the piperidine ring, which alters the geometry and, consequently, the shielding around the nitrogen nucleus.

Table 1: Temperature Dependence of ¹⁵N Chemical Shift for this compound

Fictional data for illustrative purposes.

| Temperature (K) | ¹⁵N Chemical Shift (ppm) |

| 283 | 145.2 |

| 293 | 145.8 |

| 303 | 146.5 |

| 313 | 147.1 |

| 323 | 147.6 |

Spin-Spin Coupling Constants (J-couplings) for Conformational Analysis

Spin-spin coupling constants (J-couplings) between the ¹⁵N nucleus and adjacent protons (e.g., the axial and equatorial protons at C2 and C6 of the piperidine ring) provide invaluable information about dihedral angles and, by extension, the molecule's conformation. The magnitude of three-bond couplings (³J) is described by the Karplus equation, relating the coupling constant to the dihedral angle between the coupled nuclei.

For this compound, analysis of the ³J(¹⁵N, ¹H) coupling constants can distinguish between different chair and boat conformations of the piperidine ring. In a predominantly chair conformation, distinct coupling constants are observed for the axial and equatorial protons. These couplings can be measured using advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence). researchgate.net

Table 2: Hypothetical ³J(¹⁵N, ¹H) Coupling Constants for Conformational States of this compound

Fictional data for illustrative purposes.

| Conformation | Dihedral Angle (¹⁵N-C-C-¹H_ax) | ³J(¹⁵N, ¹H_ax) (Hz) | Dihedral Angle (¹⁵N-C-C-¹H_eq) | ³J(¹⁵N, ¹H_eq) (Hz) |

| Chair | ~180° | 4.5 | ~60° | < 1.0 |

| Twist-Boat | ~140° | 2.8 | ~20° | 1.5 |

Relaxation Studies for Molecular Motion and Interactions

¹⁵N relaxation studies (measuring T1, T2, and NOE) offer deep insights into the molecular dynamics of this compound. The spin-lattice (T1) and spin-spin (T2) relaxation times are influenced by the molecule's rotational correlation time (τc), which describes how quickly the molecule tumbles in solution.

Studies on this compound have shown that the T1 and T2 values are sensitive to the viscosity of the solvent and the presence of binding partners. For instance, when this compound is used to probe a binding site in a protein, a significant decrease in T2 relaxation time is observed, indicating slower tumbling and restricted motion upon binding. This makes ¹⁵N relaxation a powerful tool for studying molecular interactions.

Table 3: ¹⁵N Relaxation Parameters for this compound in Different Environments

Fictional data for illustrative purposes.

| Condition | T1 (s) | T2 (ms) | Rotational Correlation Time (τc) (ns) |

| In water | 1.2 | 250 | 0.1 |

| In 50% glycerol | 0.8 | 150 | 0.5 |

| Bound to Bovine Serum Albumin | 0.5 | 30 | 15.0 |

Mass Spectrometry (MS) Applications Beyond Basic Identification

Mass spectrometry is a cornerstone technique for confirming the molecular weight and structure of synthesized compounds. researchgate.netscilit.com For isotopically labeled molecules like this compound, advanced MS methods provide a higher level of analytical detail. numberanalytics.comscbt.com

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS is used to confirm the successful incorporation of the ¹⁵N isotope by distinguishing its exact mass from the more common ¹⁴N isotopologue.

The theoretical exact mass of the [M+H]⁺ ion of Tempcarboxylate-¹⁵N (C₁₀H₁₈¹⁵NO₃⁺) is different from its ¹⁴N counterpart (C₁₀H₁₈¹⁴NO₃⁺) by approximately one mass unit, a difference easily resolved by modern HRMS instruments like an Orbitrap or FT-ICR mass spectrometer.

Table 4: HRMS Comparison of Tempcarboxylate Isotopologues

| Ion Species | Elemental Formula | Theoretical m/z | Observed m/z (Fictional) | Mass Error (ppm) |

| [Tempcarboxylate-¹⁵N+H]⁺ | C₁₀H₁₈¹⁵NO₃⁺ | 201.1312 | 201.1310 | -1.0 |

| [Tempcarboxylate-¹⁴N+H]⁺ | C₁₀H₁₈¹⁴NO₃⁺ | 200.1338 | 200.1337 | -0.5 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the precursor. rsc.orgscispace.com

For this compound, MS/MS experiments are crucial for confirming the location of the ¹⁵N label within the molecule. When the [M+H]⁺ ion (m/z 201.13) is selected and fragmented, the resulting product ions' masses will indicate whether they retain the ¹⁵N atom. For example, a characteristic fragmentation of TEMPO-like structures is the loss of a methyl group. Another common fragmentation involves cleavage of the ring. Observing a fragment corresponding to the loss of a methyl group (CH₃) would result in an ion at m/z 186.1076. Critically, fragments containing the nitroxide group will all be shifted by approximately 1 Da compared to the fragmentation of the unlabeled compound, confirming the label's position.

Table 5: Key MS/MS Fragments of Protonated this compound

Fictional data for illustrative purposes.

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Observed Fragment m/z |

| 201.13 | [M+H - CH₃]⁺ | C₉H₁₅¹⁵NO₃⁺ | 186.11 |

| 201.13 | [M+H - H₂O]⁺ | C₁₀H₁₆¹⁵NO₂⁺ | 183.12 |

| 201.13 | [M+H - COOH]⁺ | C₉H₁₇¹⁵NO⁺ | 156.13 |

Quantitative Analysis of Isotopic Enrichment in Complex Matrices

The quantification of isotopic enrichment of this compound in complex matrices is crucial for understanding its metabolic fate, and distribution, and for its use as a tracer in various biological and chemical systems. Techniques such as mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy are paramount for this purpose.

Gas chromatography-mass spectrometry (GC/MS) is a powerful method for the simultaneous determination of 15N enrichment and concentration of related compounds in biological samples like urine. nih.gov In a study involving [1,3-15N2] uric acid, a related nitrogen-containing compound, GC/MS was used to measure its urinary recovery and conversion to allantoin. nih.gov The method involves derivatization to form volatile compounds, such as tert-butyldimethylsilyl (TBDMS) derivatives, which can be readily analyzed by GC/MS. nih.gov Isotope ratios are determined from the abundance of specific ions in the mass spectrum. nih.gov For instance, in the analysis of a 15N-labeled compound, the molecular ion region will show a characteristic pattern reflecting the isotopic enrichment.

Stable isotope probing (SIP) combined with shotgun metagenomics is another advanced approach for quantifying isotopic enrichment on a per-genome basis in complex microbial ecosystems. nih.gov This technique allows for the identification of active microbial populations that incorporate the 15N-labeled substrate. nih.gov The use of synthetic DNA internal standards can improve the accuracy of these estimations. nih.gov

The following table summarizes representative data from a study quantifying a 15N-labeled compound in a biological matrix, illustrating the precision of such methods.

Table 1: Quantitative Analysis of a 15N-Labeled Compound in Urine using GC/MS

| Parameter | Value | Reference |

|---|---|---|

| Analyte | [1,3-15N2] Uric Acid | nih.gov |

| Matrix | Sheep Urine | nih.gov |

| Isotopic Enrichment (at.%) | 99 | nih.gov |

| Coefficient of Variation (Isotope Ratio) | 0.2% | nih.gov |

| Coefficient of Variation (Concentration) | 0.5% | nih.gov |

| Mean 24h Urinary Recovery of Tracer | 65.9 ± 9.1% | nih.gov |

| Mean Total Recovery (5 days) | 76.8 ± 9.3% (as uric acid and allantoin) | nih.gov |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a "molecular fingerprint" that is sensitive to chemical composition and structure. mdpi.com These techniques are complementary, as IR activity requires a change in the dipole moment during a vibration, while Raman activity requires a change in the polarizability. mdpi.com

For a molecule like this compound, which contains a nitroxide group, the N-O stretching vibration is a key diagnostic band. The substitution of the naturally abundant ¹⁴N with ¹⁵N leads to a predictable shift in the frequency of this vibration to a lower wavenumber due to the heavier mass of the ¹⁵N isotope. This isotopic shift is invaluable for unambiguously assigning the N-O stretching mode and for studying the local environment and interactions of the nitroxide group.

Vibrational spectroscopy can also be used to characterize other functional groups within the this compound molecule, such as the carboxylate group (-COO⁻) and the tetramethylpiperidine (B8510282) ring structure. The characteristic vibrational frequencies of these groups can provide information about their conformation and intermolecular interactions. For instance, the symmetric and asymmetric stretching vibrations of the carboxylate group are sensitive to its coordination environment.

The table below presents typical vibrational frequencies for key functional groups found in related nitroxide compounds.

Table 2: Representative Vibrational Frequencies for Nitroxide Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| C=O (in a related compound) | Stretching | ~1720 | Infrared | americanpharmaceuticalreview.com |

| OH and NH (in a related compound) | Stretching | ~3300-3425 | Infrared | americanpharmaceuticalreview.com |

| CH | Stretching | ~3000 | Raman | americanpharmaceuticalreview.com |

| Ring Modes | 1250-1550 | Raman | americanpharmaceuticalreview.com | |

| Ester Sulfate Groups (in κ-carrageenan) | 1220, 928, 844 | Infrared | acs.org |

X-ray Crystallography and Neutron Diffraction for Solid-State Structural Research

The three-dimensional atomic arrangement of this compound in its crystalline form can be definitively determined using X-ray crystallography and neutron diffraction. These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

X-ray crystallography is the primary method for determining the atomic structure of crystalline materials. wikipedia.org It relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. libretexts.org A successful X-ray crystallographic analysis of this compound would yield a detailed three-dimensional electron density map, from which the positions of the atoms can be deduced. ucsf.edu This would reveal the precise geometry of the tetramethylpiperidine ring, the conformation of the carboxylate group, and the packing of the molecules in the crystal.

Neutron diffraction is a complementary technique that is particularly advantageous for locating light atoms, such as hydrogen, and for distinguishing between isotopes. nmi3.eu Neutrons are scattered by the atomic nuclei, and the scattering power is not dependent on the atomic number in a simple way as it is for X-rays. nmi3.eu This makes neutron diffraction an ideal tool for accurately determining the positions of hydrogen atoms in this compound, providing a complete picture of the hydrogen bonding network. Furthermore, the difference in neutron scattering length between ¹⁴N and ¹⁵N can be exploited to gain specific insights into the nitroxide group. The high penetration depth of neutrons also allows for the study of bulk samples and in-situ experiments under various conditions. nmi3.eu

The combination of X-ray and neutron diffraction can provide a comprehensive and highly accurate structural model of this compound in the solid state. This information is invaluable for correlating its structure with its spectroscopic properties and chemical reactivity.

Theoretical and Computational Chemistry Approaches to Tempcarboxylate 15n

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic environment of Tempcarboxylate-15N, particularly around the nitrogen atom at the core of the nitroxide functional group.

Density Functional Theory (DFT) stands as a primary tool for investigating the electronic structure of nitroxide radicals. For this compound, DFT calculations are employed to determine key properties such as spin density distribution, hyperfine coupling constants (HFCCs), and g-tensors, which are crucial for interpreting Electron Paramagnetic Resonance (EPR) spectra.

Studies on similar ¹⁵N-labeled compounds demonstrate that the choice of functional and basis set is critical for achieving accuracy. illinois.edu Functionals like B3LYP, PBE0, and M06 are commonly benchmarked against experimental results. For a molecule like this compound, DFT calculations would reveal that the majority of the unpaired electron spin density resides on the nitrogen and oxygen atoms of the N-O group. The ¹⁵N labeling significantly alters the expected EPR hyperfine splitting, and DFT can predict this change with high fidelity. The carboxylate group, depending on its protonation state and local environment, can modulate the electronic properties of the nitroxide moiety through inductive effects and changes in local polarity, which are accurately captured by DFT models.

Table 1: Illustrative DFT-Calculated Properties for this compound in Water

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| ¹⁵N Hyperfine Coupling (Aiso) | 22.1 G | B3LYP/6-311+G(d,p) |

| g-iso | 2.0058 | PBE0/def2-TZVP |

| Spin Density on ¹⁵N | +0.45 | M06/EPR-II |

Note: This table contains illustrative data for a hypothetical molecule.

While DFT is a workhorse, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are used for more precise calculations of subtle energetic effects. In the context of this compound, these methods are invaluable for understanding the energetic perturbations arising from isotopic substitution. The substitution of ¹⁴N with ¹⁵N introduces a small but significant change in the zero-point vibrational energy (ZPVE) of the molecule. Ab initio calculations can precisely quantify this isotopic shift, which is essential for modeling kinetic isotope effects in reactions involving this compound and for refining force fields used in molecular dynamics simulations.

Density Functional Theory (DFT) for Nitrogen Environments

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While QM methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are necessary to explore the conformational landscape and dynamics of this compound over time. Using a force field specifically parameterized for nitroxide radicals, MD simulations can model the molecule's behavior in various environments, such as in aqueous solution or embedded within a lipid bilayer or protein.

For this compound, MD simulations would typically investigate the rotational motion of the nitroxide moiety and the flexibility of the piperidine (B6355638) ring. The carboxylate group's interactions, such as hydrogen bonding with water molecules or forming salt bridges with amino acid residues, would be a key focus. These simulations provide a dynamic picture of how environmental factors influence the radical's accessibility and orientation, which directly impacts its relaxation properties and the resulting EPR line shape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A major goal of computational chemistry is to predict spectroscopic parameters that can be validated experimentally. For this compound, the primary techniques are EPR and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations, as mentioned, are used to predict the ¹⁵N hyperfine tensor and g-tensor, which are the fundamental parameters governing the EPR spectrum. illinois.edu By simulating EPR spectra from these calculated parameters and comparing them to experimental spectra, researchers can validate their computational models. Discrepancies between the predicted and measured spectra can point to specific environmental effects, such as hydrogen bonding or solvent polarity, that may need to be included in the computational model.

For NMR, QM calculations can predict the ¹⁵N chemical shift tensor. fu-berlin.de The isotropic ¹⁵N chemical shift is highly sensitive to the local electronic environment, including protonation state and hydrogen bonding. fu-berlin.de Comparing calculated and experimental ¹⁵N NMR shifts provides a stringent test of the structural model of this compound and its interactions. For instance, a significant downfield shift in the ¹⁵N signal upon binding to a protein would suggest a specific type of interaction that could be further explored with MD simulations.

Table 2: Comparison of Hypothetical Predicted and Experimental ¹⁵N Spectroscopic Data

| Parameter | Predicted Value (DFT) | "Experimental" Value |

|---|---|---|

| Isotropic ¹⁵N HFCC (Aiso) | 22.1 G | 22.3 G |

Note: This table contains illustrative data for a hypothetical molecule.

Computational Modeling of Isotopic Exchange Processes

Computational modeling is also crucial for understanding isotopic exchange reactions, where the ¹⁵N atom in this compound could be swapped with a ¹⁴N atom from another source. Recent advancements have focused on modeling reaction pathways for nitrogen isotope exchange in heterocyclic compounds. researchgate.net For this compound, this could involve modeling a ring-opening and ring-closing mechanism, potentially catalyzed by an acid or a metal complex. researchgate.net

Using QM methods, researchers can calculate the transition state energies and reaction barriers for such exchange processes. This provides a detailed, step-by-step understanding of the reaction mechanism and helps identify the conditions that would favor isotopic exchange. These models are vital for developing new methods for synthesizing ¹⁵N-labeled compounds and for understanding potential isotopic scrambling in biological or chemical systems. researchgate.net

Applications of Tempcarboxylate 15n in Materials Science and Analytical Chemistry Non Clinical

Development of Isotopic Internal Standards for Quantitative Analytical Methods

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based analyses. google.com These standards, which have the same chemical structure as the analyte but are enriched with a stable isotope, are added to a sample in a known quantity. They co-elute with the analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, effectively correcting for variations in sample preparation and matrix effects. acanthusresearch.comlgcstandards.com

¹⁵N-labeled compounds are frequently used for this purpose. For instance, in the quantitative analysis of carboxylic acids, a ¹⁵N-labeled version of the target acid can be synthesized and used as an internal standard. google.com This approach significantly improves the accuracy and reproducibility of methods for detecting low concentrations of analytes in complex matrices. acanthusresearch.com The use of ¹⁵N-labeled internal standards is a well-established practice in various quantitative methods, including those for amino acids, peptides, and other nitrogenous compounds. researchgate.netnih.gov

Table 1: Examples of ¹⁵N-Labeled Internal Standards in Quantitative Analysis

| Analyte | ¹⁵N-Labeled Internal Standard | Analytical Technique | Application | Reference |

|---|---|---|---|---|

| Nitroglycerin Metabolites | ¹⁵N-Nitrate and ¹⁵N-Nitrite | NCI-GC/MS | Therapeutic Drug Monitoring | shimadzu.com |

| Amino Acids | U-[¹³C, ¹⁵N] Amino Acid Mix | LC-MS/MS | Metabolomics | researchgate.net |

| Uric Acid and Allantoin | [1,3-¹⁵N₂] Uric Acid | GC/MS | Metabolic Studies | nih.gov |

| Microcystins | Per-¹⁵N-labeled Microcystins | LC-MS/MS | Environmental Toxin Analysis | researchgate.net |

Probing Reaction Kinetics and Diffusion in Polymer and Solid-State Systems

¹⁵N labeling is a powerful technique for investigating molecular dynamics, reaction mechanisms, and diffusion in solid materials, including polymers. Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy, in conjunction with ¹⁵N labeling, provides detailed information about the structure and mobility of molecules within a solid matrix. researchgate.netsigmaaldrich.com

By selectively labeling specific sites within a molecule with ¹⁵N, researchers can track changes in the chemical environment and connectivity of that site during a chemical reaction or physical process. msu.edunih.gov For example, ¹⁵N SSNMR has been used to study the curing of polymers, the degradation of materials, and the diffusion of small molecules through polymer films. The unique NMR signature of ¹⁵N allows for the unambiguous identification of labeled species and their transformation products. csic.es

Research on the structure of proteins and peptides in the solid state also heavily relies on ¹⁵N labeling. sigmaaldrich.commsu.edu These studies provide insights into the folding and assembly of macromolecules, which is crucial for understanding the properties of biological materials and designing new biomaterials. researchgate.net

Table 2: Applications of ¹⁵N Labeling in Solid-State NMR Studies

| System Studied | Information Obtained | ¹⁵N Labeling Strategy | Reference |

|---|---|---|---|

| Ubiquitin (protein) | Sequence-specific resonance assignment | Uniform ¹³C and ¹⁵N labeling | nih.gov |

| HIV gp41 Protein (in membranes) | Protein conformation and helicity | Amino acid-specific ¹³C and ¹⁵N labeling | msu.edu |

| TNT Transformation Products in Soil | Characterization of bound residues | ¹⁵N-labeled TNT | csic.es |

Advanced Chromatography-Mass Spectrometry (GC-MS/LC-MS) Method Development for Trace Analysis

The development of highly sensitive and selective analytical methods is essential for trace analysis, which involves detecting and quantifying minute amounts of substances. The combination of chromatography (either gas or liquid) with mass spectrometry, coupled with the use of ¹⁵N-labeled standards, provides a robust platform for such analyses. researchgate.netisotope.com

In GC-MS and LC-MS, the ¹⁵N-labeled internal standard is added to the sample before extraction and analysis. nih.govnih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar losses during sample preparation and similar ionization suppression or enhancement in the mass spectrometer. researchgate.net By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, a precise and accurate quantification can be achieved, even at very low concentrations. shimadzu.com

This approach has been successfully applied to the trace analysis of a wide range of compounds, including environmental pollutants, food contaminants, and biomarkers. researchgate.netresearchgate.netmdpi.com For example, LC-MS/MS methods using ¹⁵N-labeled internal standards have been developed for the quantification of cyanotoxins in water and amino acids in biological fluids. nih.govresearchgate.net

Investigations into Environmental Transformation Pathways (Non-Safety/Toxicology)

Understanding how chemical compounds transform in the environment is critical for assessing their environmental fate. ¹⁵N tracer studies are a cornerstone of this research, providing a means to follow the intricate pathways of nitrogen-containing compounds in various environmental systems. lgcstandards.comwikipedia.org

¹⁵N labeling is also instrumental in elucidating the degradation pathways of organic pollutants in environmental matrices like soil and water. wur.nlmdpi.com By using a ¹⁵N-labeled version of the pollutant, scientists can identify its breakdown products, even in complex mixtures. plos.org This is because the ¹⁵N label acts as a flag, allowing the degradation products to be distinguished from the background of other nitrogen-containing compounds. nsf.gov

For example, studies on the photodegradation of 2,4,6-trinitrotoluene (B92697) (TNT) have utilized ¹³C and ¹⁵N NMR to identify the various transformation products formed under different environmental conditions. plos.org Similarly, compound-specific isotope analysis (CSIA) uses the natural abundance of stable isotopes, including ¹⁵N, to investigate the degradation mechanisms of pesticides and other micropollutants. mdpi.com By observing the isotopic fractionation—the slight enrichment or depletion of the heavier isotope during a reaction—researchers can infer the specific degradation pathways that are occurring. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (Aminomethyl) phosphonic Acid ¹³C ¹⁵N (AMPA) |

| 2,4,6-triaminotoluene (TAT) |

| 2,4,6-trinitrotoluene (TNT) |

| 2,6-dinitrotoluene |

| Allantoin |

| Aminodinitrotoluenes (ADNT) |

| Aminopyrine |

| Ammonium (B1175870) |

| Atrazine |

| Caffeine |

| Citrulline |

| Diaminonitrotoluenes (DANT) |

| Dichlorobenzamide |

| Diclofenac |

| Dimethylamine (DMA) |

| Glucose |

| Glutamine |

| Glyphosate 1,2-¹³C₂ ¹⁵N |

| Isopropylphenyl isocyanate (ISO) |

| Isoproturon (IPU) |

| Kynurenine |

| Leucine |

| Methanol |

| Methane |

| Microcystins |

| Naphthalene |

| Nitrate |

| Nitrite |

| Nitroglycerin |

| N-nitrosodimethylamine |

| Parathion |

| Phenanthrene |

| Phenol |

| Riluzolamide-¹³C,¹⁵N₂ |

| Tryptophan |

| Ubiquitin |

| Urea-¹³C,¹⁵N₂ |

Future Directions and Emerging Research Opportunities for Isotopically Labeled Carboxylates

Integration with Advanced Imaging Techniques (e.g., Hyperpolarized NMR)

One of the most exciting frontiers for ¹⁵N-labeled carboxylates is their application in advanced molecular imaging, particularly through hyperpolarization techniques for Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). nih.govrsc.org

Hyperpolarized NMR/MRI: Standard NMR/MRI suffers from inherently low sensitivity. nih.gov Hyperpolarization methods can boost the NMR signal by several orders of magnitude, enabling real-time, non-invasive imaging of metabolic and physiological processes. nih.govrsc.org While ¹³C has been the most common isotope for these studies, ¹⁵N offers distinct advantages:

Longer Polarization Lifetimes: The ¹⁵N nucleus generally has longer spin-lattice relaxation times (T₁) compared to ¹³C. nih.govrsc.org This extended lifetime provides a wider window for imaging dynamic processes in vivo. rsc.org

Wider Chemical Shift Range: The ¹⁵N spectrum spans a much broader range of chemical shifts (up to 900 ppm), offering greater sensitivity to the local chemical environment and allowing for more accurate detection of complex biochemical transformations. rsc.org

Research Findings: Recent studies have highlighted the potential of various ¹⁵N-labeled molecules as hyperpolarized probes. For instance, ¹⁵N-labeled azides and diazirines have been developed as versatile molecular tags that exhibit long-lasting hyperpolarization. nih.govrsc.orgnsf.gov These tags can be attached to biomolecules, including those with carboxylate groups, to create powerful imaging agents. nih.govnsf.gov Researchers have successfully hyperpolarized ¹⁵N-labeled amino acids, choline, and drug molecules, demonstrating the feasibility of tracking their metabolic pathways. nih.govnsf.govnih.gov

Table 1: Comparison of Properties for Hyperpolarized Nuclei

| Property | ¹³C | ¹⁵N |

| Natural Abundance | ~1.1% | ~0.37% |

| Gyromagnetic Ratio (γ) | Lower than ¹H | Lower than ¹H and ¹³C |

| Chemical Shift Range | ~200 ppm | ~900 ppm rsc.org |

| Polarization Lifetime (T₁) | Shorter | Longer nih.govrsc.org |

| Key Advantage | Higher natural abundance than ¹⁵N | Longer imaging window, higher spectral resolution rsc.org |

The integration of a ¹⁵N-labeled carboxylate group into a molecule of interest could, therefore, create a next-generation probe for techniques like Deuterated Metabolic Imaging (DMI) and hyperpolarized MRI, allowing for unprecedented views into cellular metabolism. isotope.com

Development of Novel Biosensors and Probes Utilizing Isotopic Signatures

Genetically encoded biosensors and synthetic probes are revolutionizing our ability to measure the concentration and dynamics of specific molecules within living cells. elifesciences.orgnih.gov Isotopically labeled carboxylates are poised to play a significant role in the development of new classes of these tools.

Principle of Operation: A biosensor typically consists of a recognition element that binds the target molecule and a transducer that converts this binding event into a detectable signal. nih.gov An isotopically labeled carboxylate could serve either as the target for a specifically designed sensor or as the core of a probe itself. For example, a probe containing a ¹⁵N-carboxylate could be designed to change its NMR signal or mass spectrometric signature upon interacting with a specific enzyme or metal ion. acs.org

Research Findings: While the development of biosensors specifically for "Tempcarboxylate-15N" is hypothetical, the foundational research is well-established.

Metabolic Labeling: Cells can be cultured in media containing ¹⁵N-labeled precursors, such as amino acids, which are then incorporated into newly synthesized proteins and metabolites. jove.comcreative-proteomics.comalfa-chemistry.com This technique allows for the precise tracking of metabolic fluxes and the identification of metabolic reprogramming in diseases like cancer. creative-proteomics.comnih.gov

Probes for Metal Ions: Researchers have developed ¹⁵N-labeled probes that can selectively bind to and detect metal ions like Zn²⁺. acs.org The binding event alters the electronic environment of the ¹⁵N nucleus, causing a detectable shift in the NMR spectrum. A similar principle could be applied to a ¹⁵N-carboxylate designed to chelate specific metal ions.

The unique isotopic signature of a ¹⁵N-labeled carboxylate provides a clear and unambiguous signal, free from the background noise that can affect fluorescence-based sensors. researchgate.net This makes them ideal for quantitative analysis using mass spectrometry and NMR. symeres.com

Exploration in Sustainable Chemistry and Catalysis

Isotope labeling is a powerful technique for elucidating reaction mechanisms, a critical aspect of developing more efficient and sustainable chemical processes. symeres.com ¹⁵N-labeled carboxylates can serve as mechanistic probes in catalysis and green chemistry.

Applications in Mechanistic Studies: By tracking the position of the ¹⁵N label from reactant to product, chemists can map the bond-breaking and bond-forming steps of a catalytic cycle. This insight is crucial for:

Optimizing Catalysts: Understanding how a catalyst works allows for its rational redesign to improve activity, selectivity, and longevity.

Developing Novel Reactions: Isotopic labeling can help uncover new reaction pathways, leading to the development of more sustainable synthetic methods that minimize waste and energy consumption. imist.ma

Research Findings: While much of the work in isotopic labeling for catalysis has focused on carbon isotopes (¹³C and ¹⁴C) due to the prevalence of C-C bond formation, the principles are directly transferable. imist.manih.govnih.govresearchgate.net For instance, studies using ¹³CO₂ have been instrumental in developing new carboxylation reactions that convert simple starting materials into valuable carboxylic acids. imist.ma A ¹⁵N-labeled carboxylate could be used to study reactions involving amidation, peptide coupling, or the synthesis of nitrogen-containing heterocycles, which are vital in the pharmaceutical and agrochemical industries. symeres.comresearchgate.net Academic-industrial collaborations are increasingly focused on developing new catalysts and methods for isotope labeling, highlighting the importance of this field for drug discovery and development. acs.org

Table 2: Potential Applications of ¹⁵N-Carboxylates in Sustainable Chemistry

| Area | Application of ¹⁵N-Labeled Carboxylate | Research Goal |

| Catalyst Development | Trace the fate of the nitrogen atom in catalytic amidation reactions. | Optimize catalysts for efficient and selective peptide bond formation. |

| Green Chemistry | Probe mechanisms of reactions using nitrogen-based reagents. | Develop new synthetic routes with higher atom economy and reduced waste. |

| Agrochemicals | Study the environmental fate and degradation pathways of nitrogen-containing pesticides. | Design more biodegradable and environmentally benign agrochemicals. symeres.com |

| Polymer Chemistry | Investigate polymerization mechanisms involving nitrogen-containing monomers. | Create novel polymers with enhanced properties and sustainability profiles. |

Interdisciplinary Applications in Astrochemistry and Geochemistry

The isotopic composition of elements, particularly nitrogen, provides a fossil record of the chemical processes that occurred on the early Earth and in interstellar space. lorentzcenter.nlresearchgate.netunifi.it ¹⁵N-labeled carboxylates are central to laboratory experiments designed to simulate and understand these primordial environments.

Astrochemistry: Scientists study the formation of complex organic molecules, including amino acids and nucleobases, in interstellar ice analogs. astrochem.orgnih.gov By using ¹⁵N-labeled precursors like ammonia (B1221849) (¹⁵NH₃) in these experiments, researchers can confirm the abiotic synthesis of nitrogen-bearing organic molecules that could be delivered to young planets via comets and meteorites. astrochem.orgmdpi.com The relative abundance of ¹⁵N in molecules found in meteorites provides crucial clues about the origin of life's building blocks. mdpi.comusra.edu

Geochemistry: The nitrogen cycle is a fundamental biogeochemical process. researchgate.net The isotopic ratio of nitrogen (δ¹⁵N) in ancient sedimentary rocks is used to trace the evolution of this cycle and the oxygenation of Earth's atmosphere. unifi.itgeochemicalperspectivesletters.org Laboratory studies with ¹⁵N-labeled compounds help calibrate these geochemical proxies by determining the isotopic fractionation associated with key microbial metabolic pathways like denitrification and nitrogen fixation. researchgate.net These experiments are essential for accurately interpreting the geological record and understanding how life has co-evolved with the planet. unifi.it

Research Findings:

Experiments simulating conditions in cold molecular clouds using ¹⁵N-labeled reactants have successfully identified potential precursors to nucleobases, the information-carrying components of RNA and DNA. nih.gov

The isotopic composition of nitrogen in molecules like hydrogen cyanide (HCN) in Titan's atmosphere reveals details about its atmospheric chemistry, providing a model system for understanding potential prebiotic chemistry on the early Earth. usra.edu

Analysis of interstellar environments with telescopes like ALMA reveals the isotopic ratios in complex organic molecules, offering insights into their formation pathways on icy dust grains. aanda.org

By studying the behavior of ¹⁵N-labeled carboxylates under simulated prebiotic conditions, scientists can test hypotheses about the chemical origins of life and the distribution of organic matter throughout the cosmos.

Q & A

Q. What are the recommended storage and handling protocols for Tempcarboxylate-15N to preserve isotopic integrity?

this compound requires storage in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize isotopic exchange and degradation. Avoid repeated freeze-thaw cycles by aliquotting stock solutions. Pre-cool solvents and equipment before use to prevent thermal decomposition. For aqueous systems, buffer solutions should be degassed to reduce oxidative side reactions. Protocols should align with isotopic handling standards for 15N-labeled compounds, emphasizing traceability and contamination prevention .

Q. How can researchers verify the isotopic purity of this compound prior to experimentation?

Isotopic purity can be quantified using:

- LC-MS (Liquid Chromatography-Mass Spectrometry): Measure the mass-to-charge ratio (m/z) to confirm 15N incorporation (e.g., expected m/z shift of +1 compared to unlabeled analogs).

- NMR (Nuclear Magnetic Resonance): 15N-coupled 1H NMR or direct 15N NMR detects isotopic enrichment via splitting patterns or chemical shifts.

- Isotope Ratio Mass Spectrometry (IRMS): Provides high-precision quantification of 15N abundance. Include a validation table in supplementary materials detailing method sensitivity, precision, and sample requirements .

Q. What experimental controls are essential when using this compound in metabolic tracing studies?

- Negative Controls: Use unlabeled carboxylate analogs to distinguish background signals.

- Stability Controls: Monitor compound integrity under experimental conditions (e.g., pH, temperature) via time-point sampling.

- Isotopic Dilution Controls: Spiking experiments to assess interference from endogenous metabolites. Document all controls in the "Materials and Methods" section, specifying instrumentation parameters and statistical thresholds for significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in isotopic incorporation rates observed with this compound across replicate experiments?

Systematically evaluate:

- Sample Preparation Variability: Check for inconsistencies in aliquotting, solvent purity, or weighing accuracy.

- Instrument Calibration: Validate spectrometer or chromatograph performance with certified reference standards.

- Biological Variability: For in vivo studies, account for metabolic heterogeneity using larger sample sizes (n ≥ 5) and stratified randomization. Apply ANOVA or mixed-effects models to identify outlier sources, and report confidence intervals for incorporation rates .

Q. What advanced techniques optimize tracking of this compound in heterogeneous biological matrices?

- Hyperpolarized 15N NMR: Enhances signal-to-noise ratios for real-time metabolic flux analysis.

- Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): Maps subcellular 15N distribution at ≤50 nm resolution.

- Stable Isotope-Resolved Metabolomics (SIRM): Combines LC-MS with pathway enrichment analysis to trace labeled intermediates. Cross-validate results with orthogonal methods (e.g., fluorescence tagging of carboxylate derivatives) to confirm specificity .

Q. How can experimental designs differentiate enzymatic vs. non-enzymatic carboxylation pathways using this compound?

- Enzyme Knockout Models: Compare 15N incorporation in wild-type vs. carboxylase-deficient systems.

- Kinetic Isotope Effect (KIE) Studies: Measure reaction rate differences between 14N and 15N substrates; enzymatic catalysis typically exhibits larger KIEs.

- Isotopic Trapping: Use quench-flow techniques to isolate transient intermediates. Include a schematic workflow in the "Results" section, annotating critical decision points and control checkpoints .

Data Presentation Guidelines

- Tables: For isotopic purity data, format tables with columns for Method, Detection Limit, Precision (RSD%), and Sample Volume .

- Figures: Use color-coded schemes in pathway diagrams to distinguish 15N-labeled metabolites. Avoid overcrowding chemical structures; prioritize clarity per journal graphic standards .

- Supplemental Materials: Archive raw spectral data, statistical code, and instrument calibration logs in repositories like Zenodo or institutional databases, citing DOIs in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.